molecular formula C14H16ClNO2 B7515986 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7515986
M. Wt: 265.73 g/mol
InChI Key: KYIFQVFYFNHXGU-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class of compounds. This compound has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play important roles in the nervous system, and inhibition of these enzymes can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of MAO and AChE. In vivo studies have shown that the compound has antinociceptive effects, meaning it can reduce pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its potential as a fluorescent probe for imaging studies. Another advantage is its inhibitory effects on certain enzymes, making it a potential candidate for drug development.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which must be taken into consideration when working with this compound.

Future Directions

There are several future directions for research on 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to further study its inhibitory effects on enzymes and its potential as a drug candidate. Another direction is to study its potential as a fluorescent probe for imaging studies. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This can be achieved by reacting 5-chloro-2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a base. The resulting product is then converted to the corresponding acid using hydrolysis.
The second step involves the synthesis of the amide. This can be achieved by reacting the acid with cyclopropylethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-8(9-2-3-9)16-14(17)13-7-10-6-11(15)4-5-12(10)18-13/h4-6,8-9,13H,2-3,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIFQVFYFNHXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2CC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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